molecular formula C10H17Cl2N3O2S B2435483 N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride CAS No. 1233955-74-2

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride

Cat. No.: B2435483
CAS No.: 1233955-74-2
M. Wt: 314.23
InChI Key: BBDNTSQNDLYESV-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring connected via a sulfonamide linkage.

Properties

IUPAC Name

N-piperidin-4-ylpyridine-2-sulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c14-16(15,10-3-1-2-6-12-10)13-9-4-7-11-8-5-9;;/h1-3,6,9,11,13H,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDNTSQNDLYESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride typically involves the reaction of piperidine derivatives with pyridine sulfonamide under specific conditions. One common method includes the use of piperidine and pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)benzamide
  • N-(Piperidin-4-yl)quinoline
  • N-(Piperidin-4-yl)pyrimidine

Uniqueness

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is unique due to its specific combination of piperidine and pyridine rings connected via a sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .

Biological Activity

N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride, a compound featuring a piperidine moiety and sulfonamide functionality, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the following structure:

  • Chemical Formula : C10H14Cl2N2O2S
  • Molecular Weight : 285.20 g/mol

The presence of the piperidine ring contributes to its ability to interact with various biological targets, while the sulfonamide group is known for its antibacterial properties.

  • Antibacterial Activity : The sulfonamide moiety is well-documented for its antibacterial effects. Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Research indicates that derivatives of piperidine, including this compound, exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
  • Inflammatory Response Modulation : The compound may influence the NLRP3 inflammasome pathway, which is crucial in inflammatory responses associated with diseases such as type 2 diabetes and Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effectiveness Reference
AntibacterialModerate to strong
Acetylcholinesterase InhibitionSignificant
Urease InhibitionSignificant
NLRP3 Inflammasome InhibitionPotential therapeutic target
AnticancerUnder investigation

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that compounds with a sulfonamide group showed enhanced activity against Gram-positive bacteria .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives exhibited potent AChE inhibition, suggesting potential use in treating neurodegenerative diseases. The binding affinity was assessed using molecular docking studies, which revealed favorable interactions with the active site of AChE .
  • Inflammation and Metabolic Disorders : Research has suggested that inhibiting the NLRP3 inflammasome can mitigate inflammatory responses in metabolic disorders. Compounds similar to this compound have been identified as promising candidates for further development in this area .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves sulfonylation of a piperidine precursor followed by salt formation. For example, coupling pyridine-2-sulfonyl chloride with 4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) yields the free base. Subsequent treatment with HCl generates the dihydrochloride salt, enhancing solubility and stability .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or D₂O) to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for pyridine protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₃O₂S·2HCl) .
  • X-ray Crystallography : Use SHELXL for single-crystal structure determination to resolve bond lengths/angles and confirm salt formation .

Q. What safety precautions are essential when handling this compound in the lab?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste. Avoid contact with strong oxidizers .
  • Storage : Store in airtight containers at 2–8°C, desiccated to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data under varying pH conditions?

  • Approach : Perform pH-solubility profiling (e.g., shake-flask method) across pH 1–10. Compare experimental solubility (UV spectrophotometry) with predicted values (Henderson-Hasselbalch equation). Note that the dihydrochloride salt exhibits higher solubility in acidic buffers (pH < 4) due to protonation of the piperidine nitrogen .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in medicinal chemistry applications?

  • SAR Workflow :

Analog Synthesis : Modify the pyridine ring (e.g., halogenation) or piperidine substituents (e.g., alkylation) .

Biological Assays : Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) or cellular activity (e.g., IC₅₀ in cancer cell lines) .

Computational Modeling : Dock compounds into target proteins (AutoDock Vina) to correlate steric/electronic features with activity .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?

  • Troubleshooting :

  • Validate force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations.
  • Use orthogonal assays (SPR, ITC) to measure binding kinetics and thermodynamics .
  • Check for protonation state errors in docking; the piperidine nitrogen is likely protonated at physiological pH .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

  • Protocol :

  • Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench at timed intervals (0–60 min), extract, and quantify via LC-MS/MS .
  • Data Analysis : Calculate t₁/₂ using first-order kinetics. Compare with control compounds (e.g., verapamil) to assess CYP450 susceptibility.

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